REACTION_CXSMILES
|
ClC1C=CC(O)=CC=1.BrCC(SC1C(Cl)=CC=CC=1Cl)C[N:13]1[CH:17]=[CH:16][N:15]=[CH:14]1.Br[CH2:28][CH2:29][C:30]([OH:32])=[O:31].N1C=CN=C1>>[N:13]1([CH2:28][CH2:29][C:30]([OH:32])=[O:31])[CH:17]=[CH:16][N:15]=[CH:14]1
|
Name
|
|
Quantity
|
12.9 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=C1)O
|
Name
|
1-bromo-2-(2,6-dichlorophenylthio)-3-(1-imidazolyl)propane
|
Quantity
|
36.6 g
|
Type
|
reactant
|
Smiles
|
BrCC(CN1C=NC=C1)SC1=C(C=CC=C1Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrCCC(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1C=NC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
N1(C=NC=C1)CCC(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |